

Application Notes and Protocols: Qualitative Analysis of Tertiary Alcohols using Denigés' Reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury(II) sulfate*

Cat. No.: *B179487*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denigés' reagent, developed by Georges Denigés in 1898, is an acidic solution of **mercury(II) sulfate** used in qualitative organic analysis.^[1] Its primary application is the identification of tertiary alcohols and isoolefins (alkenes that can be readily formed from the dehydration of tertiary alcohols).^[1] When a solution containing a tertiary alcohol is treated with Denigés' reagent, the formation of a solid yellow or red precipitate indicates a positive test.^[1] This method provides a visual confirmation for the presence of this specific functional group, distinguishing them from primary and secondary alcohols. However, due to the high toxicity of mercury compounds, this test has largely been superseded by spectroscopic methods and other less hazardous qualitative tests like the Lucas test.

Principle of the Test

The reaction of a tertiary alcohol with Denigés' reagent is a two-step process:

- Acid-Catalyzed Dehydration: The strong acidic environment of the reagent (due to sulfuric acid) protonates the hydroxyl group of the tertiary alcohol, converting it into a good leaving group (water). The subsequent loss of water generates a relatively stable tertiary carbocation, which then loses a proton to form an alkene (an isoolefin).^[1]

- Oxymercuration: The newly formed alkene rapidly reacts with the **mercury(II) sulfate** in the reagent. This is an electrophilic addition reaction, known as oxymercuration, where the mercury(II) ion adds across the double bond. The resulting organomercury compound is insoluble in the aqueous medium and precipitates out of the solution as a yellow or red solid.
[\[1\]](#)

Primary and secondary alcohols do not react under these conditions because they do not readily dehydrate to form stable alkenes.

Application Notes

Specificity and Interferences

- Specificity: The test is specific for tertiary alcohols and compounds that can readily form a stable carbocation and subsequently an alkene in a strong acid medium.
- Interferences: A positive test is not exclusive to tertiary alcohols. Any alkene present in the sample will directly react with the reagent in the oxymercuration step, leading to a false positive for a tertiary alcohol. Therefore, the purity of the sample is crucial for accurate interpretation.

Limitations

- Qualitative Nature: This is strictly a qualitative test. It indicates the presence or absence of a tertiary alcohol but does not provide quantitative data on its concentration.
- Toxicity: Denigés' reagent is highly toxic and poses significant health risks.[\[1\]](#) Mercury compounds are hazardous to the nervous system and the environment. Ingestion can be fatal, and skin contact may cause dermatitis.[\[1\]](#) Extreme caution and appropriate personal protective equipment (PPE) are mandatory.
- Modern Alternatives: Spectroscopic methods such as NMR and IR spectroscopy are far more definitive for structural elucidation. The Lucas test is a more common and less toxic qualitative chemical test to differentiate between primary, secondary, and tertiary alcohols.[\[2\]](#)

Comparison with the Lucas Test

The Lucas test is another qualitative method to distinguish between low molecular weight primary, secondary, and tertiary alcohols. It relies on the differential rate of formation of an insoluble alkyl chloride when the alcohol is treated with the Lucas reagent (a solution of anhydrous zinc chloride in concentrated hydrochloric acid).[2]

Feature	Denigés' Test	Lucas Test
Reagent	HgSO ₄ in H ₂ SO ₄ (aq)	ZnCl ₂ in conc. HCl
Positive Result	Formation of a yellow/red precipitate	Formation of a cloudy/turbid solution or a separate layer
Reactivity	Tertiary: Positive (precipitate) Secondary: Negative Primary: Negative	Tertiary: Immediate turbidity Secondary: Turbidity in 5-10 mins Primary: No reaction at room temp
Primary Hazard	High toxicity (mercury)	Corrosive (conc. HCl)

Data Presentation

The following table summarizes the expected qualitative outcomes when testing different classes of alcohols with Denigés' reagent.

Alcohol Class	Example	Expected Observation with Denigés' Reagent	Interpretation
Primary	Ethanol	No precipitate, solution remains clear	Negative
Secondary	Isopropanol	No precipitate, solution remains clear	Negative
Tertiary	tert-Butanol	Formation of a yellow or red precipitate upon heating	Positive

Experimental Protocols

Preparation of Denigés' Reagent

Method 1:

- Dissolve 5 grams of mercury(II) oxide (HgO) in 40 mL of distilled water in a flask.
- While stirring slowly, carefully add 20 mL of concentrated sulfuric acid.
- Add another 40 mL of distilled water and continue stirring until the HgO is completely dissolved.[1]

Method 2:

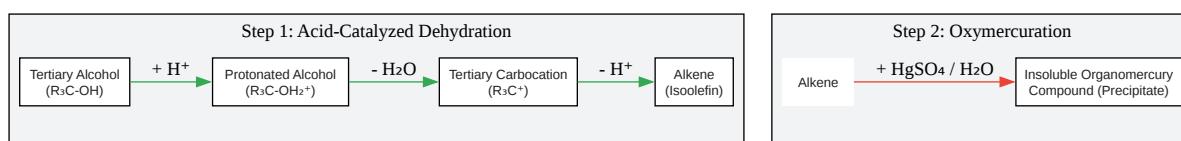
- Dissolve 5 grams of mercury(II) oxide (HgO) in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of distilled water.[1]

Caution: The preparation involves strong acid and a highly toxic mercury compound. It must be performed in a fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

Qualitative Test for Tertiary Alcohols

This protocol is based on a demonstrated procedure and standard laboratory practices for qualitative analysis, as formal, citable protocols are not readily available in prominent chemistry textbooks.

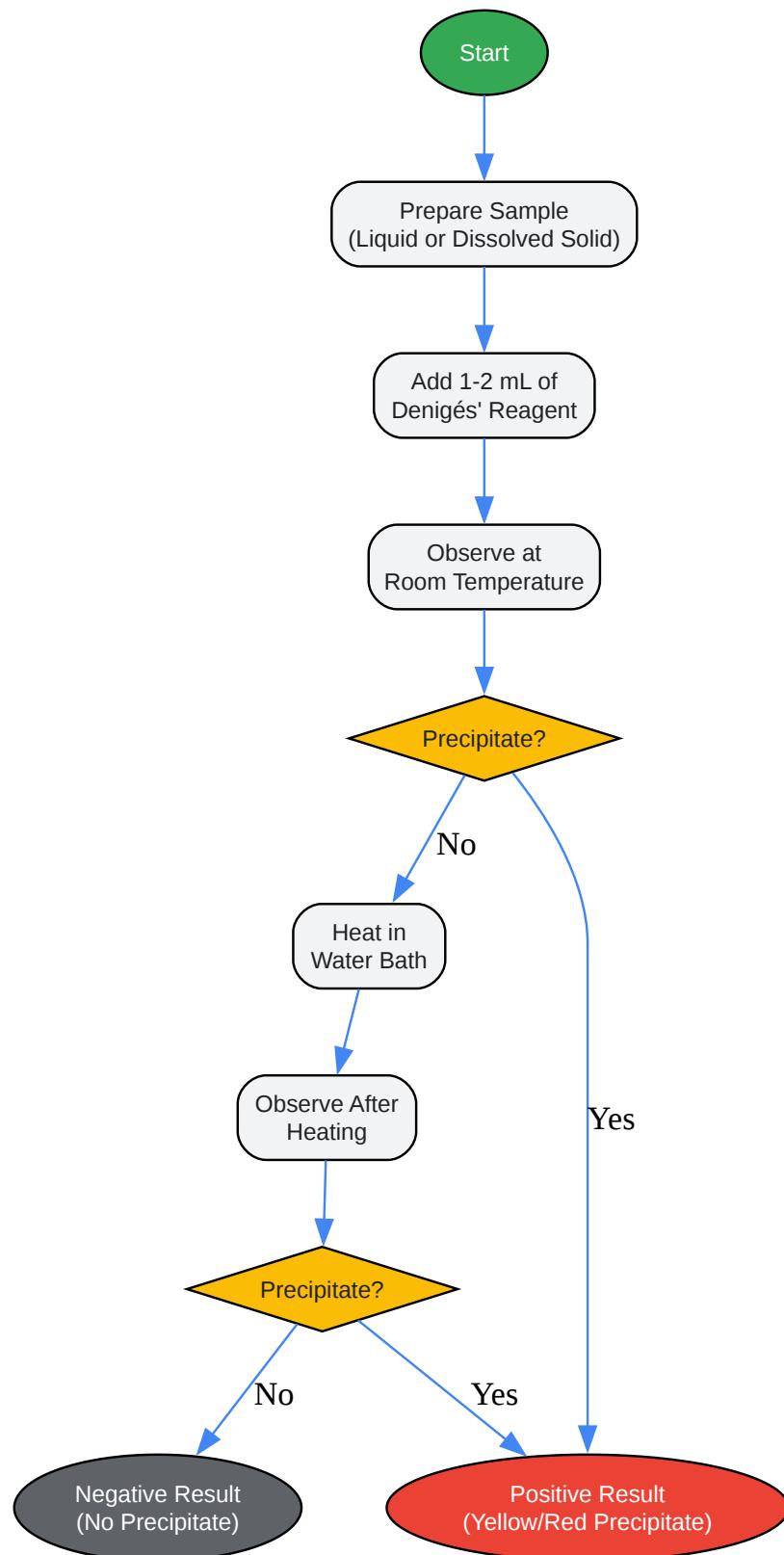
- **Sample Preparation:** If the sample is a solid, dissolve a small amount (approx. 10-20 mg) in a minimal amount of a suitable inert solvent (e.g., water or dioxane) that does not react with the reagent. If the sample is a liquid, it can be used directly.
- **Reaction Setup:** In a clean test tube, add approximately 1 mL of the sample solution or 5-10 drops of the liquid sample.
- **Addition of Reagent:** Carefully add 1-2 mL of Denigés' reagent to the test tube.
- **Observation (Initial):** Gently agitate the mixture and observe for any immediate precipitate formation at room temperature.


- Heating: If no reaction is observed, carefully heat the test tube in a warm water bath for a few minutes.[3]
- Observation (Final): The formation of a distinct yellow or red precipitate confirms the presence of a tertiary alcohol (or an alkene). The absence of a precipitate, even after heating, indicates a negative result.[1][3]
- Controls: It is advisable to run positive (e.g., tert-butanol) and negative (e.g., ethanol or isopropanol) controls simultaneously to ensure the reagent is active and to have a clear comparison for the results.[3]

Safety Precautions

- Toxicity: Denigés' reagent is extremely toxic and corrosive. All manipulations must be conducted in a certified chemical fume hood.[1]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
- Waste Disposal: All waste containing mercury must be disposed of in a designated hazardous waste container according to institutional and environmental regulations. Do not pour it down the drain.

Visualizations


Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of Denigés' test with a tertiary alcohol.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the qualitative analysis of tertiary alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemistry City: Denigés' reagent for qualitative analysis [chemistrycity2u.blogspot.com]
- 2. docsity.com [docsity.com]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Qualitative Analysis of Tertiary Alcohols using Denigés' Reagent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179487#application-of-denig-s-reagent-for-qualitative-analysis-of-tertiary-alcohols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com